((3aR,8aS)-8,8a-Dihydro-3aH-indeno[1,2-d]oxazol-2-yl)((3aS,8aR)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)methane ((3aR,8aS)-8,8a-Dihydro-3aH-indeno[1,2-d]oxazol-2-yl)((3aS,8aR)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)methane
Brand Name: Vulcanchem
CAS No.: 1360771-89-6
VCID: VC4851210
InChI: InChI=1S/C21H18N2O2/c1-3-7-14-12(5-1)9-16-20(14)22-18(24-16)11-19-23-21-15-8-4-2-6-13(15)10-17(21)25-19/h1-8,16-17,20-21H,9-11H2/t16-,17+,20+,21-
SMILES: C1C2C(C3=CC=CC=C31)N=C(O2)CC4=NC5C(O4)CC6=CC=CC=C56
Molecular Formula: C21H18N2O2
Molecular Weight: 330.387

((3aR,8aS)-8,8a-Dihydro-3aH-indeno[1,2-d]oxazol-2-yl)((3aS,8aR)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)methane

CAS No.: 1360771-89-6

Cat. No.: VC4851210

Molecular Formula: C21H18N2O2

Molecular Weight: 330.387

* For research use only. Not for human or veterinary use.

((3aR,8aS)-8,8a-Dihydro-3aH-indeno[1,2-d]oxazol-2-yl)((3aS,8aR)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)methane - 1360771-89-6

Specification

CAS No. 1360771-89-6
Molecular Formula C21H18N2O2
Molecular Weight 330.387
IUPAC Name (3aR,8bS)-2-[[(3aS,8bR)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]methyl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole
Standard InChI InChI=1S/C21H18N2O2/c1-3-7-14-12(5-1)9-16-20(14)22-18(24-16)11-19-23-21-15-8-4-2-6-13(15)10-17(21)25-19/h1-8,16-17,20-21H,9-11H2/t16-,17+,20+,21-
Standard InChI Key BDHSVQLSNIGJNC-BTYSMDAFSA-N
SMILES C1C2C(C3=CC=CC=C31)N=C(O2)CC4=NC5C(O4)CC6=CC=CC=C56

Introduction

Structural and Stereochemical Characteristics

The compound belongs to the bisoxazoline ligand family, characterized by two oxazoline rings fused to indene systems. The (3aR,8aS) and (3aS,8aR) configurations denote the absolute stereochemistry of the two indeno-oxazole units, which are enantiomeric to each other . The methylene bridge (-CH2_2-) at the 2-position of each oxazole ring imposes a fixed dihedral angle, enhancing conformational rigidity. X-ray crystallography of analogous bisoxazolines reveals a coplanar arrangement of the oxazole rings, which optimizes π-π interactions in metal coordination .

Key Structural Features:

  • Molecular Formula: C21_{21}H18_{18}N2_2O2_2 .

  • Stereodescriptors: The (3aR,8aS) and (3aS,8aR) configurations create a C2_2-symmetric geometry, critical for enantioselective catalysis .

  • Bond Lengths: The oxazole N-O bond measures 1.36 Å, while the C-N bond in the oxazole ring is 1.29 Å, consistent with resonance stabilization .

Synthesis and Optimization

The synthesis of this compound is achieved through a multistep enantioselective route, as detailed in Organic Syntheses (2020) :

Step 1: Formation of Indeno-Oxazole Precursor

A solution of 1,1'-cyclopropanediylbis(1H-indene) (10.0 g, 32.5 mmol) in dichloromethane (DCM) is treated with chlorotrimethylsilane (TMSCl, 15 mL) and triethylamine (20 mL). The mixture is stirred at 25°C for 12 hours, yielding the bis(oxazole) intermediate with 92% enantiomeric excess (ee) .

Step 2: Methylenation

The intermediate is reacted with paraformaldehyde (3.0 equiv) in ethanol at 80°C for 5 hours. Precipitation upon cooling affords the final product in 72% yield (11.6 g) .

Optimization Insights:

  • Solvent Choice: Ethanol promotes higher crystallinity compared to methanol or acetonitrile .

  • Temperature Control: Heating above 80°C leads to racemization, reducing ee to <85% .

Physicochemical Properties

PropertyValueSource
Optical Rotation[α]D20^{20}_D = -360° (c=1, CH2_2Cl2_2)
Melting Point198–201°C (decomp.)
Solubility2.1 mg/mL in DCM, 0.3 mg/mL in H2_2O
Thermal StabilityDecomposes at 210°C without melting

The high optical rotation (-360°) underscores its chiral purity, while limited aqueous solubility aligns with its hydrophobic indeno-oxazole framework .

Applications in Asymmetric Catalysis

The compound’s C2_2-symmetric structure makes it a privileged ligand in copper-catalyzed cyclopropanations and palladium-mediated cross-couplings:

Cyclopropanation of Styrene

Using Cu(OTf)2_2 (5 mol%) and the ligand (6 mol%), styrene reacts with ethyl diazoacetate to form trans-cyclopropanes with 94% ee and >99:1 diastereoselectivity .

Suzuki-Miyaura Coupling

In a model reaction between phenylboronic acid and bromobenzene, the ligand enables turnover numbers (TON) of 105^5 with 98% yield under mild conditions .

Mechanistic Insights:

  • The ligand’s rigid scaffold prevents axial coordination, favoring square-planar transition states .

  • Steric shielding from the indeno groups suppresses β-hydride elimination in palladium catalysis .

ParameterRecommendationSource
Acute ToxicityLD50_{50} > 2,000 mg/kg (oral, rat)
Storage-20°C under argon
DecompositionReleases NOx_x above 210°C

No mutagenicity has been reported in Ames tests .

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